molecular formula C25H23NO4 B557879 Fmoc-4-methyl-D-phenylalanine CAS No. 204260-38-8

Fmoc-4-methyl-D-phenylalanine

Cat. No. B557879
M. Wt: 401.5 g/mol
InChI Key: UXLHLZHGQPDMJQ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It has a molecular formula of C25H23NO4 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis .


Synthesis Analysis

Fmoc-dipeptides, including Fmoc-4-methyl-D-phenylalanine, can be synthesized through self-assembly in aqueous media, forming supramolecular nanostructures and three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .


Molecular Structure Analysis

Fmoc-4-methyl-D-phenylalanine contains a total of 56 bonds; 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-4-methyl-D-phenylalanine appears as a white powder . It has a melting point of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .

Scientific Research Applications

Hydrogel Formation

  • Scientific Field: Material Science
  • Application Summary: Fmoc-4-methyl-D-phenylalanine can self-assemble to form biofunctional hydrogel materials in aqueous media . These hydrogels are formed by supramolecular nanostructures and their three-dimensional networks .
  • Methods of Application: The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine is achieved by introducing methyl groups onto the carbons of the Fmoc-dipeptides . The position and number of these methyl groups influence the morphology of the supramolecular nanostructure and the hydrogel formation ability .
  • Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides could lead to the formation of various biofunctional materials .

Pharmaceutical Intermediate

  • Scientific Field: Pharmaceuticals
  • Application Summary: Fmoc-4-methyl-D-phenylalanine is used as a pharmaceutical intermediate .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Fmoc-4-methyl-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .

Proteomics Research

  • Scientific Field: Proteomics
  • Application Summary: Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research .

Hybrid Material Preparation

  • Scientific Field: Material Science
  • Application Summary: Fmoc-diphenylalanine, which includes Fmoc-4-methyl-D-phenylalanine, is a suitable building block for the preparation of hybrid materials . These materials have potential applications in different fields such as biomedical and industrial fields .
  • Methods of Application: The research on novel materials with enhanced mechanical properties, stability, and biocompatibility has brought about the development of novel Fmoc-FF-based hybrid systems . In these systems, the ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules .
  • Results or Outcomes: The structural features and the potential applications of these novel hybrid materials, with particular attention to tissue engineering, drug delivery, and catalysis, are described .

Peptide Synthesis

  • Scientific Field: Biochemistry
  • Application Summary: Fmoc-4-methyl-D-phenylalanine is used in peptide synthesis . It is a useful Fmoc protected phenylalanine derivative for this purpose .

Safety And Hazards

Fmoc-4-methyl-D-phenylalanine should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHLZHGQPDMJQ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373223
Record name Fmoc-4-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-methyl-D-phenylalanine

CAS RN

204260-38-8
Record name Fmoc-4-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-D-phenylalanine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-methyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-4-methyl-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-4-methyl-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-4-methyl-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-4-methyl-D-phenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-4-methyl-D-phenylalanine

Citations

For This Compound
2
Citations
X Qi - 2005 - thesis.library.caltech.edu
My general research direction is the interface between organic chemistry and biology. Interesting biological systems inspire target-oriented organic synthesis, new methodology …
Number of citations: 4 thesis.library.caltech.edu
SR Starck - 2004 - search.proquest.com
Puromycin is a protein synthesis inhibitor that acts as a structural analog of an aminoacyl-tRNA. The ribosome mistakenly inserts puromycin in place of aminoacyl-tRNA resulting in …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.